3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Lipophilicity ADME Membrane Permeability

3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1009353-35-8) is a conformationally constrained bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core N-acylated with a 4-chlorobenzoyl group and bearing a free carboxylic acid at the 2-position. With a molecular formula of C₁₃H₁₂ClNO₃ and molecular weight of 265.69 g/mol, this compound belongs to a class of rigidified proline mimetics actively employed in medicinal chemistry for protease inhibitor design, peptidomimetic synthesis, and conformational constraint studies.

Molecular Formula C13H12ClNO3
Molecular Weight 265.69
CAS No. 1009353-35-8
Cat. No. B2424098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS1009353-35-8
Molecular FormulaC13H12ClNO3
Molecular Weight265.69
Structural Identifiers
SMILESC1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C13H12ClNO3/c14-9-3-1-7(2-4-9)12(16)15-6-8-5-10(8)11(15)13(17)18/h1-4,8,10-11H,5-6H2,(H,17,18)
InChIKeyWPDMRWXINIYZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1009353-35-8) – Structural and Physicochemical Profile for Research Procurement


3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1009353-35-8) is a conformationally constrained bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core N-acylated with a 4-chlorobenzoyl group and bearing a free carboxylic acid at the 2-position . With a molecular formula of C₁₃H₁₂ClNO₃ and molecular weight of 265.69 g/mol, this compound belongs to a class of rigidified proline mimetics actively employed in medicinal chemistry for protease inhibitor design, peptidomimetic synthesis, and conformational constraint studies [1]. The 4-chlorobenzoyl substituent confers distinct lipophilicity (LogP 1.89), hydrogen-bond acceptor count (2), and topological polar surface area (TPSA 57.61 Ų) relative to both the unsubstituted parent scaffold and other 3-N-aroyl analogs .

Why Generic Substitution of 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Fails: Key Differentiation Drivers


Although numerous 3-N-aroyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid analogs share the same core scaffold, the identity of the N-acyl substituent governs lipophilicity, electronic character, and intermolecular interaction potential, all of which critically affect downstream biological performance [1]. Replacing the 4-chlorobenzoyl group with the 4-fluorobenzoyl analog (CAS 1009353-30-3) reduces LogP by approximately 0.51 units (from 1.89 to 1.37), while the unsubstituted parent scaffold (CAS 33294-81-4) displays a LogP of −0.71, representing a >2.6 log unit difference that translates to a >400-fold shift in calculated octanol-water partition coefficient . These physicochemical divergences preclude reliable interchangeability in any assay where membrane permeability, protein binding, or target engagement is sensitive to compound lipophilicity [1].

Quantitative Differentiation Evidence for 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid


Lipophilicity (LogP) Compared to the 4-Fluoro and Unsubstituted Analogs

The target compound exhibits a computed LogP of 1.8851, which is 0.51 log units higher than the 4-fluorobenzoyl analog (LogP 1.3708) and approximately 2.6 log units higher than the unsubstituted parent 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (LogP −0.71 to 0.0077 depending on the prediction method) [1]. This difference corresponds to a predicted ~3.2-fold higher octanol-water partition coefficient versus the 4-fluoro congener and a >400-fold difference versus the parent scaffold.

Lipophilicity ADME Membrane Permeability Drug Design

Thermal Stability (Boiling Point) Across Halogen-Substituted Analogs

The boiling point of the 4-chlorobenzoyl derivative is 489.3±30.0 °C at 760 mmHg, compared to 461.9±30.0 °C for the 4-fluorobenzoyl analog and 280.3±23.0 °C for the unsubstituted parent scaffold . The progressive increase in boiling point with increasing halogen size (F → Cl) reflects stronger intermolecular dispersion forces and polarizability effects introduced by the heavier chlorine atom.

Thermal Stability Process Chemistry Purification Formulation

Halogen-Bond Donor Capability of the 4-Chlorobenzoyl Substituent

The 4-chlorobenzoyl group introduces a chlorine atom capable of acting as a halogen-bond donor, a feature absent in the 4-fluorobenzoyl analog (fluorine is a poor halogen-bond donor) and in the unsubstituted parent scaffold [1]. Chlorine's larger polarizable electron cloud (σ-hole magnitude) enables directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, thioether sulfurs) in protein binding pockets, which can enhance binding affinity and selectivity in structure-based drug design [2][3].

Halogen Bonding Molecular Recognition Crystal Engineering Target Engagement

Molecular Weight Differentiation for SAR Library Design

With a molecular weight of 265.69 g/mol, the 4-chlorobenzoyl compound sits in an intermediate MW range: 16.45 g/mol heavier than the 4-fluorobenzoyl analog (249.24 g/mol) and 138.55 g/mol heavier than the unsubstituted core (127.14 g/mol) [1]. This incremental MW increase allows systematic exploration of halogen-dependent size and lipophilicity effects without exceeding typical lead-like criteria (MW <350).

Molecular Weight Lead Optimization Fragment-Based Drug Design Rule of Five

Conformational Rigidity of the 3-Azabicyclo[3.1.0]hexane Scaffold as a Proline Bioisostere

The 3-azabicyclo[3.1.0]hexane core enforces a rigid bicyclic geometry that locks the nitrogen atom and the C2-carboxylic acid in a defined spatial orientation, functioning as a conformationally constrained proline mimetic [1][2]. This scaffold has been validated in DPP-IV inhibitor programs, where the rigidity was found to be essential for selective and high-potency inhibition; one optimized analog (compound 23) achieved a Ki of 0.2 nM at the μ-opioid receptor, demonstrating that the scaffold's conformational restriction can translate to picomolar target affinity [2][3]. While no direct target engagement data are available for the specific 4-chlorobenzoyl derivative, its core scaffold is identical to those used in these validated inhibitor series.

Conformational Constraint Peptidomimetic Protease Inhibition DPP-IV

Recommended Application Scenarios for 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Based on Quantitative Evidence


SAR Exploration of Halogen-Dependent Lipophilicity in Conformationally Constrained Amino Acid Series

The measured ΔLogP of +0.51 relative to the 4-fluoro congener and +2.60 relative to the unsubstituted scaffold makes this compound an ideal candidate for systematic SAR studies aimed at correlating halogen identity with membrane permeability, metabolic stability, or off-target binding. Researchers can pair this compound with its 4-fluoro, 4-bromo, and unsubstituted analogs to construct a halogen-scanning matrix within a fixed 3-azabicyclo[3.1.0]hexane geometry.

Peptidomimetic Design Leveraging Chlorine-Mediated Halogen Bonding for Target Selectivity

For medicinal chemistry programs targeting binding pockets with accessible Lewis base residues (e.g., backbone carbonyls of the DPP-IV S2 subsite or μ-opioid receptor selectivity determinants), the 4-chlorobenzoyl group offers a halogen-bond donor that the 4-fluoro analog cannot provide . This compound can serve as a key intermediate or fragment for incorporating directional halogen-bond interactions into lead compounds, potentially improving both affinity and selectivity profiles beyond what is achievable with fluorinated or unsubstituted analogs.

Conformationally Constrained Proline Bioisostere for DPP-IV or μ-Opioid Receptor Inhibitor Libraries

The 3-azabicyclo[3.1.0]hexane core has been validated in two independent drug discovery programs—DPP-IV inhibitors (Sattigeri et al., 2008) reaching nM-range IC50 values, and μ-opioid receptor antagonists (Lunn et al., 2012) achieving picomolar binding affinity (Ki = 0.2 nM for optimized analog 23) . The 4-chlorobenzoyl derivative retains this pharmacologically proven scaffold while offering a distinct substitution pattern for library diversification. It is well-suited for parallel synthesis strategies where the free carboxylic acid serves as a handle for amide coupling or esterification with diverse amine or alcohol partners.

Process Chemistry Development Requiring Thermally Stable Building Blocks

With a predicted boiling point of 489.3±30.0 °C—significantly exceeding that of the 4-fluoro (461.9 °C) and unsubstituted (280.3 °C) analogs —this compound offers superior thermal resilience during high-temperature synthetic transformations, distillative purification, or spray-drying formulation processes. This property is particularly relevant for kilogram-scale synthesis where thermal degradation of intermediates can compromise yield and purity.

Quote Request

Request a Quote for 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.